molecular formula C15H23BrClNO2 B1520554 tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride CAS No. 1159822-24-8

tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride

Cat. No. B1520554
M. Wt: 364.7 g/mol
InChI Key: RKEXFBFEPNVAMK-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride, commonly referred to as TB-2-4-B-3-MA-HCl, is a synthetic compound used in a variety of scientific and medical applications. It is an organobromide compound that has been used in the synthesis of pharmaceuticals and other organic compounds. TB-2-4-B-3-MA-HCl has been studied extensively for its biochemical and physiological effects, as well as its potential applications in the laboratory.

Scientific Research Applications

Polymer Stabilization and Degradation

Research has demonstrated the effectiveness of tert-butyl-based compounds in the stabilization of polymers against thermal degradation. These compounds act as novel thermal stabilizers for butadiene polymers under oxygen-free atmospheres. Their mechanism involves a unique bifunctional approach, consisting of polymer radical trapping by certain functional groups, followed by fast hydrogen transfer from intramolecular hydrogen-bonded groups, resulting in stable radical species (Yachigo et al., 1988). Further studies confirm the influence of structural factors on oxidative discoloration and thermal stability, indicating that specific structural modifications can enhance thermal stabilizing effects and resistance to oxidative discoloration (Yachigo et al., 1993).

Synthetic Chemistry and Drug Development

Research in synthetic chemistry has explored the use of tert-butyl-based compounds as intermediates in the synthesis of complex organic molecules. For instance, tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, a compound related by structure and synthetic approach, has been prepared using a chemoenzymatic method, demonstrating the versatility of these compounds in synthesizing intermediates with high enantiomeric excess for pharmaceutical applications (Fenglai Sun et al., 2007). This highlights the potential for tert-butyl-based compounds in the development of chiral drugs and intermediates.

Catalysis and Material Science

Tert-butyl-based compounds have also been investigated for their role in catalysis. For example, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands and their rhodium complexes exhibit excellent enantioselectivities and high catalytic activities, demonstrating the application of tert-butyl-based compounds in asymmetric synthesis and catalysis (Imamoto et al., 2012).

Environmental and Health Impact Studies

While not directly related to "tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride," studies on related tert-butyl compounds, such as tert-butylhydroxycarbene, have investigated their behavior and effects, providing insight into the stability and reactivity of tert-butyl-based compounds. These studies contribute to understanding the environmental and health impacts of various tert-butyl derivatives, which is essential for developing safer and more sustainable chemical processes (Ley et al., 2013).

properties

IUPAC Name

tert-butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2.ClH/c1-15(2,3)19-14(18)12(10-17-4)9-11-5-7-13(16)8-6-11;/h5-8,12,17H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEXFBFEPNVAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)Br)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661487
Record name tert-Butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride

CAS RN

1159822-24-8
Record name Benzenepropanoic acid, 4-bromo-α-[(methylamino)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159822-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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